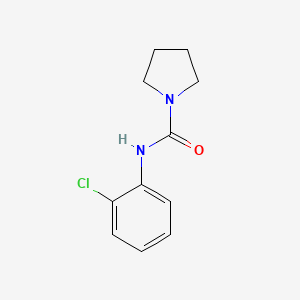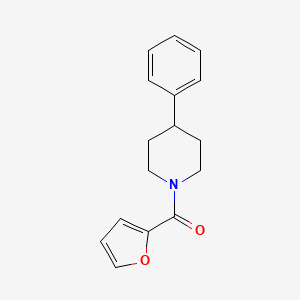
N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide, also known as CPP or CPP-ACP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of dentistry. CPP-ACP has been found to have unique properties that make it an effective agent for preventing and treating dental caries, which is a common dental disease that affects millions of people worldwide.
作用机制
The mechanism of action of N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP is not fully understood, but it is believed to involve the formation of complexes between this compound and calcium and phosphate ions in the saliva and dental plaque. These complexes are then able to penetrate the tooth enamel and provide a source of calcium and phosphate ions for remineralization. This compound-ACP has also been found to inhibit the growth of bacteria by disrupting their cell membranes and interfering with their metabolism.
Biochemical and Physiological Effects:
This compound-ACP has been found to have a number of biochemical and physiological effects in the body. It has been shown to increase the concentration of calcium and phosphate ions in the saliva and dental plaque, which enhances the remineralization of tooth enamel. It has also been found to inhibit the growth of bacteria that cause dental caries, which helps to prevent the development of cavities.
实验室实验的优点和局限性
One of the main advantages of N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP for lab experiments is its ability to enhance the remineralization of tooth enamel. This makes it an ideal agent for studying the effects of different treatments on tooth enamel and for testing the efficacy of new dental products. However, there are also some limitations to using this compound-ACP in lab experiments. For example, it can be difficult to control the concentration of this compound-ACP in the saliva and dental plaque, which can affect the results of experiments.
未来方向
There are many potential future directions for research on N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP. One area of interest is the development of new dental products that contain this compound-ACP, such as toothpaste and mouthwash. These products could be used to prevent and treat dental caries in a more effective way than current products. Another area of interest is the use of this compound-ACP in other areas of medicine, such as orthopedics and dermatology. This compound-ACP has been found to have potential applications in these fields due to its ability to enhance the remineralization of bone and skin tissue. Overall, this compound-ACP is a promising compound that has the potential to have a significant impact on the field of dentistry and beyond.
合成方法
N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP can be synthesized using a variety of methods, including chemical synthesis and enzymatic synthesis. Chemical synthesis involves the reaction of 2-chlorobenzoyl chloride with pyrrolidine in the presence of a base, followed by the reaction of the resulting intermediate with ammonia. Enzymatic synthesis involves the use of enzymes such as pyrrolidone carboxylate hydrolase and amidase to catalyze the reaction between 2-chlorobenzoyl chloride and pyrrolidine.
科学研究应用
N-(2-Chlorophenyl)-1-pyrrolidinecarboxamide-ACP has been extensively studied for its potential applications in the field of dentistry. It has been found to have a number of properties that make it an effective agent for preventing and treating dental caries. This compound-ACP has been shown to enhance the remineralization of tooth enamel, which is the process by which minerals are deposited back into the enamel to repair damage caused by acid erosion. It has also been found to inhibit the growth of bacteria that cause dental caries, such as Streptococcus mutans.
属性
IUPAC Name |
N-(2-chlorophenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClN2O/c12-9-5-1-2-6-10(9)13-11(15)14-7-3-4-8-14/h1-2,5-6H,3-4,7-8H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQLZIXKOUIHNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[4-[(2,2-Dimethyl-1,3-benzodioxol-5-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558137.png)
![1-[4-[(2-Methyl-1,3-benzothiazol-6-yl)amino]piperidin-1-yl]ethanone](/img/structure/B7558149.png)
![2-[(2-Pyridinylthio)methyl]pyridine](/img/structure/B7558150.png)
![4-[1-(1,3-Benzodioxol-5-yl)ethylamino]piperidine-1-carboxamide](/img/structure/B7558151.png)
![5-bromo-N-[(1-tert-butylpyrazol-4-yl)methyl]-2-methylaniline](/img/structure/B7558159.png)
![N-[(1-tert-butylpyrazol-4-yl)methyl]-1H-indazol-6-amine](/img/structure/B7558165.png)

![1-(1,3-benzothiazol-2-yl)-N-[(4-chlorophenyl)methyl]piperidine-4-carboxamide](/img/structure/B7558191.png)


![1-[6-Bromo-4-(dibromomethyl)-5,5-dimethyl-1-bicyclo[2.1.1]hexanyl]ethanone](/img/structure/B7558217.png)

![[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone](/img/structure/B7558222.png)
